molecular formula C11H17F3N2O3 B6249054 8-amino-2-azaspiro[4.5]decan-1-one, trifluoroacetic acid, Mixture of diastereomers CAS No. 2413868-67-2

8-amino-2-azaspiro[4.5]decan-1-one, trifluoroacetic acid, Mixture of diastereomers

Cat. No.: B6249054
CAS No.: 2413868-67-2
M. Wt: 282.26 g/mol
InChI Key: ZHRSUKZBPHEKGR-UHFFFAOYSA-N
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Description

8-Amino-2-azaspiro[4.5]decan-1-one, trifluoroacetic acid, mixture of diastereomers is a complex organic compound with significant potential in scientific research and industrial applications. This compound is characterized by its unique structure, which includes a spirocyclic framework and a trifluoroacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-2-azaspiro[4.5]decan-1-one typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Amino-2-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoroacetic acid moiety and the spirocyclic structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.

Scientific Research Applications

Chemistry: In chemistry, 8-amino-2-azaspiro[4.5]decan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been investigated for its potential as a pharmacological agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases. Its mechanism of action involves the modulation of specific biological pathways, which can lead to therapeutic effects.

Industry: In the industrial sector, 8-amino-2-azaspiro[4.5]decan-1-one is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 8-amino-2-azaspiro[4.5]decan-1-one exerts its effects involves the interaction with specific molecular targets. The trifluoroacetic acid moiety enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The spirocyclic structure provides stability and specificity, ensuring that the compound interacts with the intended targets.

Comparison with Similar Compounds

  • 1-oxa-3,8-diazaspiro[4.5]decan-2-one

  • 2,8-diazaspiro[4.5]decan-1-one derivatives

Uniqueness: 8-Amino-2-azaspiro[4.5]decan-1-one stands out due to its unique combination of functional groups and structural features. Its trifluoroacetic acid moiety and spirocyclic framework provide distinct chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

2413868-67-2

Molecular Formula

C11H17F3N2O3

Molecular Weight

282.26 g/mol

IUPAC Name

8-amino-2-azaspiro[4.5]decan-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H16N2O.C2HF3O2/c10-7-1-3-9(4-2-7)5-6-11-8(9)12;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7)

InChI Key

ZHRSUKZBPHEKGR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CCNC2=O.C(=O)(C(F)(F)F)O

Purity

90

Origin of Product

United States

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